

Spectroscopic Characterization of 1,4-Oxathiane Sulfoximine: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Oxathiane sulfoximine

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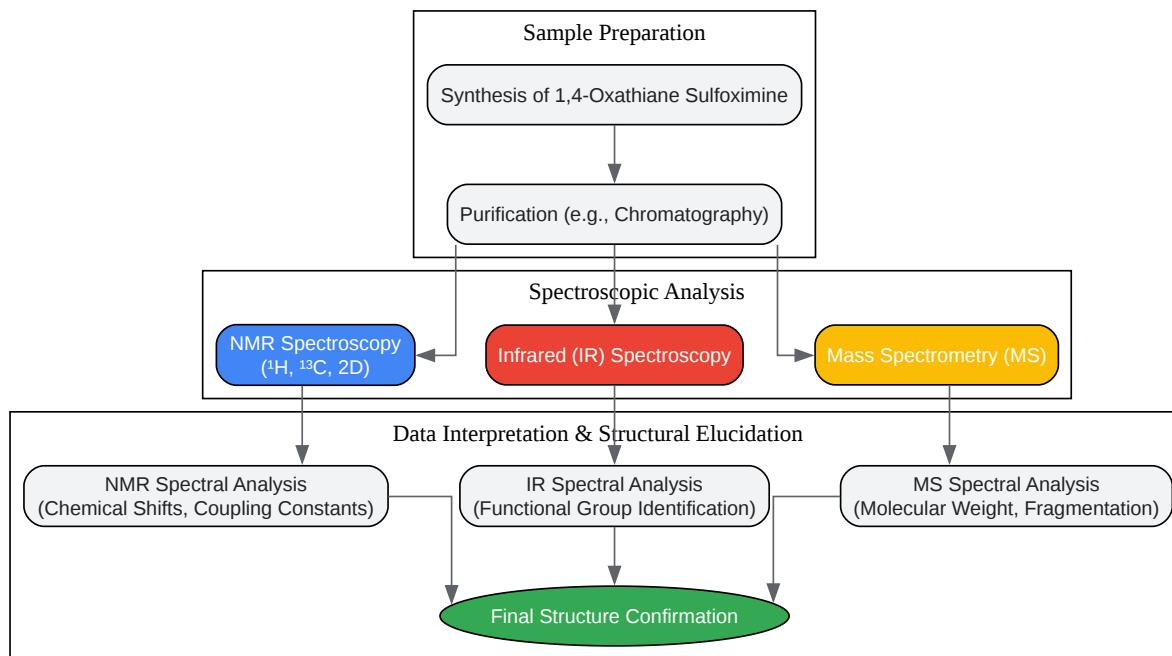
Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,4-Oxathiane sulfoximine**, a heterocyclic compound of interest in medicinal chemistry and drug development.^{[1][2][3]} As direct experimental spectra for this specific molecule are not widely available in public literature, this document serves as a predictive guide based on established spectroscopic principles and data from closely related analogs, including 1,4-oxathiane, its corresponding sulfoxide and sulfone derivatives, and various cyclic sulfoximines.^{[4][5][6][7]} This guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Structural Significance of 1,4-Oxathiane Sulfoximine

1,4-Oxathiane and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential biological activities.^{[8][9]} The introduction of a sulfoximine functional group imparts unique stereochemical and electronic properties, making it an attractive moiety in modern drug design.^{[1][2]} The sulfoximine group, with its chiral sulfur center and hydrogen bond donor-acceptor capabilities, can significantly influence a molecule's conformation and interactions with biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the structure, purity, and stereochemistry of **1,4-Oxathiane sulfoximine**.

Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of **1,4-Oxathiane sulfoximine**.



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Caption: Workflow for the Spectroscopic Analysis of **1,4-Oxathiane Sulfoximine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **1,4-Oxathiane sulfoximine** in solution. The expected spectra are discussed below, with predicted chemical shifts referenced against data for 1,4-oxathiane and its S-oxidized derivatives.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for obtaining reproducible and high-quality data.

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of purified **1,4-Oxathiane sulfoximine**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent can influence chemical shifts, particularly for the N-H proton.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
 - Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum on the same instrument.
 - A greater number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
- 2D NMR Experiments (Optional but Recommended):
 - To unambiguously assign proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **1,4-Oxathiane sulfoximine** is expected to show three distinct multiplets for the methylene protons and a broad singlet for the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and the sulfoximine group.

Table 1: Predicted ^1H NMR Chemical Shifts for **1,4-Oxathiane Sulfoximine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale for Prediction
H-2, H-6 ($\text{CH}_2\text{-O}$)	3.8 - 4.2	m	<p>These protons are adjacent to the highly electronegative oxygen atom, leading to a downfield shift. This is consistent with data from 1,4-oxathiane derivatives. [10]</p>
H-3, H-5 ($\text{CH}_2\text{-S}$)	3.0 - 3.5	m	<p>These protons are adjacent to the sulfur of the sulfoximine group. The electron-withdrawing nature of the S=O and S=N bonds will cause a downfield shift compared to the parent 1,4-oxathiane. [10]</p>
N-H	2.5 - 4.0 (solvent dependent)	br s	<p>The chemical shift of the N-H proton is highly dependent on the solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening and potential hydrogen exchange. [7]</p>

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. Two signals are expected for the two chemically non-equivalent methylene carbons.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1,4-Oxathiane Sulfoximine**

Carbons	Predicted Chemical Shift (δ , ppm)	Rationale for Prediction
C-2, C-6 (CH ₂ -O)	65 - 70	These carbons are bonded to the electronegative oxygen, resulting in a significant downfield shift. Data from 1,4-oxathiane and its oxides support this range.[4][6]
C-3, C-5 (CH ₂ -S)	50 - 55	These carbons are attached to the sulfur of the sulfoximine group. The oxidation of the sulfur to the sulfoximine level will deshield these carbons, shifting them downfield relative to 1,4-oxathiane.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in **1,4-Oxathiane sulfoximine**. The spectrum is expected to be dominated by absorptions from the N-H, S=O, and S=N bonds.

Experimental Protocol: IR Sample Preparation and Acquisition

Protocol:

- Sample Preparation (ATR):

- Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
 - A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Predicted IR Absorption Bands

The key diagnostic IR absorption bands for **1,4-Oxathiane sulfoximine** are summarized below.

Table 3: Predicted IR Absorption Frequencies for **1,4-Oxathiane Sulfoximine**

Functional Group	Predicted Frequency (cm ⁻¹)	Intensity	Rationale for Prediction
N-H stretch	3200 - 3300	Medium	This is a characteristic stretching frequency for N-H bonds in sulfoximines. [7]
C-H stretch (aliphatic)	2850 - 3000	Medium-Strong	Typical for methylene C-H stretching vibrations.
S=O stretch	1220 - 1240	Strong	The S=O stretching vibration in sulfoximines is typically strong and found in this region. [11]
S=N stretch	950 - 1100	Medium-Strong	The S=N double bond stretch is another key diagnostic peak for the sulfoximine group. [12] [13]
C-O stretch	1080 - 1150	Strong	Characteristic of the C-O-C ether linkage in the ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **1,4-Oxathiane sulfoximine**, further confirming its structure.

Experimental Protocol: MS Sample Preparation and Analysis

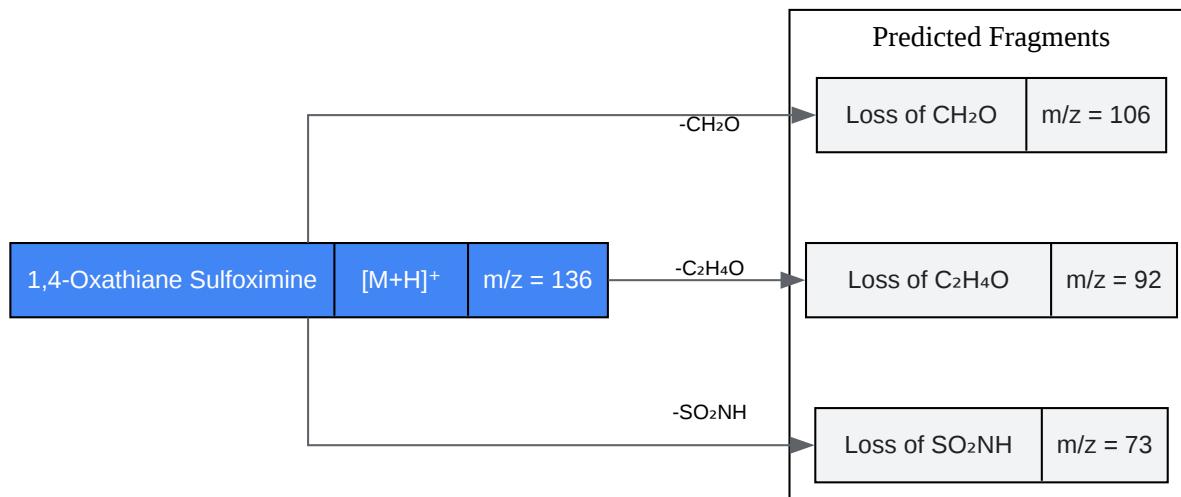
Protocol:

- Sample Preparation (ESI):
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - A small amount of formic acid or ammonium acetate may be added to promote ionization.
- Data Acquisition (ESI-MS):
 - Infuse the sample solution into an Electrospray Ionization (ESI) mass spectrometer.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - For fragmentation analysis, perform tandem MS (MS/MS) on the $[M+H]^+$ ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula of **1,4-Oxathiane sulfoximine** is $C_4H_9NO_2S$, with a monoisotopic mass of 135.0354 Da.

- Molecular Ion: In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecule, $[M+H]^+$, at an m/z of approximately 136.0432.
- Fragmentation Pattern: The fragmentation of cyclic compounds in the mass spectrometer can be complex.^[14] The fragmentation of the **1,4-Oxathiane sulfoximine** molecular ion is likely to proceed through cleavage of the ring.



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Caption: Predicted Fragmentation Pathways for **1,4-Oxathiane Sulfoximine**.

Table 4: Predicted Key Fragments in the Mass Spectrum of **1,4-Oxathiane Sulfoximine**

m/z	Proposed Fragment	Rationale for Prediction
136	$[\text{C}_4\text{H}_9\text{NO}_2\text{S} + \text{H}]^+$	Protonated molecular ion.
106	$[\text{C}_3\text{H}_7\text{NOS}]^+$	Loss of formaldehyde (CH_2O) from the ring.
92	$[\text{C}_2\text{H}_5\text{NOS}]^+$	Loss of ethylene oxide ($\text{C}_2\text{H}_4\text{O}$) via ring cleavage.
73	$[\text{C}_4\text{H}_9\text{O}]^+$	Loss of the sulfoximine moiety (SO_2NH).

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of **1,4-Oxathiane sulfoximine**. This guide

offers a detailed predictive framework for the interpretation of these spectra, grounded in the analysis of closely related compounds. While these predictions provide a strong foundation, it is imperative that they are confirmed with experimental data on an authentic sample. The methodologies and interpretative strategies outlined herein will aid researchers in the unambiguous structural elucidation and purity assessment of this and similar heterocyclic sulfoximines.

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